molecular formula C19H14ClF2N5O3 B2490707 N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052548-37-4

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No. B2490707
CAS RN: 1052548-37-4
M. Wt: 433.8
InChI Key: LICGIZAKOGILKS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with potential applications in various fields, including pharmaceuticals and material science. Compounds with similar structures have been studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including cyclization, acylation, and substitution reactions. For example, Panchal and Patel (2011) described the synthesis of related compounds by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by various aromatic aldehyde reactions (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like NMR, IR spectroscopy, and X-ray diffraction. These studies reveal the compounds' conformations and the spatial arrangement of atoms, which are critical for understanding their chemical reactivity and interaction with biological targets. For instance, the structural characterization of compounds by Negrebetsky et al. (2008) involved NMR and X-ray diffraction techniques (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic substitution reactions, acylation, and condensation reactions. The reactivity of these compounds is influenced by the presence of functional groups, such as amide, triazole, and tetrahydropyrrolo groups, which can participate in various chemical transformations.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of halogen atoms and aromatic rings often influences these properties by affecting intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the compound's behavior in chemical reactions and biological systems. These properties are influenced by the electronic configuration of the molecule and the presence of electron-withdrawing or electron-donating groups.

For further details on the synthesis, structure, and properties of related compounds, please refer to the research by Panchal and Patel (2011) and Negrebetsky et al. (2008) as starting points (Panchal & Patel, 2011); (Negrebetsky et al., 2008).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N5O3/c1-9-11(20)3-2-4-14(9)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-5-6-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGIZAKOGILKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

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